
Oseltamivir Acid Hydrochloride
説明
Oseltamivir Acid Hydrochloride refers to the hydrochloride salt of oseltamivir carboxylate (GS 4071), the active metabolite of oseltamivir phosphate (Tamiflu®). Oseltamivir phosphate is a prodrug that undergoes hepatic hydrolysis to oseltamivir carboxylate, a potent neuraminidase (NA) inhibitor targeting influenza A and B viruses . This metabolite binds competitively to the NA active site, blocking viral release from infected cells and reducing infection spread. Oseltamivir acid methyl ester hydrochloride, a precursor, is converted to the active form via carboxyl esterase 1 (CES1) . The compound’s chiral isomers (e.g., (3R,4R,5R)-oseltamivir hydrochloride) and impurities (e.g., 1,2-dihydro-oseltamivir) are critical for pharmaceutical quality control .
特性
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Industrial Synthesis of Oseltamivir Acid Hydrochloride
The industrial preparation of this compound involves multi-step reactions starting from oseltamivir phosphate. A patented method (CN107663158A) outlines a high-yield, scalable process .
Protection of the Amido Group
The first step introduces a tert-butoxycarbonyl (Boc) protecting group to the amido moiety of oseltamivir phosphate. This reaction occurs in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium bicarbonate at 0–60°C. The Boc group prevents undesired side reactions during subsequent steps. The patent reports a yield of 97.5% for this step when using di-tert-butyl dicarbonic acid ester as the Boc source .
Reaction Conditions:
-
Solvent: THF/water (4:1 ratio)
-
Base: Sodium bicarbonate
-
Temperature: 25°C (overnight reaction)
-
Yield: 97.5%
Hydrolysis of the Ester Group
The protected intermediate undergoes basic hydrolysis to cleave the ester group. A mixture of methanol and aqueous sodium hydroxide (20% w/v) at 25°C achieves complete conversion within 1 hour. After removing methanol via vacuum distillation, the product is extracted with t-butyl methyl ether and acidified to pH 2 with concentrated HCl, yielding a white solid .
Key Parameters:
-
Base: Sodium hydroxide
-
Solvent: Methanol/water
-
Acidification Agent: Concentrated HCl
-
Yield: 98.6% after purification
Deprotection with Hydrogen Chloride
The final step removes the Boc group using hydrogen chloride gas in ethyl acetate. After heating to reflux for 1 hour and cooling to 25°C, this compound crystallizes as a white solid. The patent emphasizes temperature control (0–4°C during HCl introduction) to ensure high purity .
Optimization Highlights:
-
Solvent: Ethyl acetate
-
HCl Introduction: Ice bath (0–4°C)
-
Crystallization: 10–12 hours at 20–25°C
-
Overall Yield: 95.2% (three-step sequence)
Catalytic Approaches for Efficient Synthesis
Heterogeneous catalysis offers greener alternatives to traditional methods. A study by Fraile and Saavedra explores acetalization and esterification steps using recyclable catalysts .
Acetalization with Sulfonic Acid Catalysts
The acetalization of quinic acid derivatives, a precursor to oseltamivir, is catalyzed by sulfonic acid-functionalized resins. These catalysts achieve 90% conversion at 60°C, outperforming homogeneous acids like p-toluenesulfonic acid. The use of pentan-3-one instead of acetone simplifies the synthesis by eliminating transacetalization steps .
Catalyst Comparison:
Catalyst | Conversion (%) | Temperature (°C) |
---|---|---|
Amberlyst-15 | 90 | 60 |
p-Toluenesulfonic acid | 85 | 60 |
Silica-SO3H | 78 | 60 |
Base-Catalyzed Lactone Alcoholysis
Supported tetraalkylammonium hydroxides (e.g., Aliquat® 336 on silica) enable efficient lactone ring opening. These catalysts reduce reaction times by 40% compared to traditional EtONa/EtOH systems, with minimal leaching observed after five cycles .
Advantages:
-
Reusability: >90% activity retention after 5 cycles
-
Solvent: Ethanol/water (3:1)
-
Reaction Time: 2 hours (vs. 3.5 hours for homogeneous base)
Advanced Modifications and Isotopic Labeling
Deuterated analogs of this compound, such as oseltamivir-d5 hydrochloride, are synthesized for pharmacokinetic studies. These compounds incorporate stable isotopes (e.g., deuterium) at specific positions to track metabolic pathways without altering biological activity .
Synthetic Strategy:
-
Isotope Source: Deuterated di-tert-butyl dicarbonic acid ester
-
Reaction Conditions: Identical to non-deuterated synthesis
-
Application: Mass spectrometry tracers in drug metabolism studies
Comparative Analysis of Synthetic Routes
Industrial vs. Catalytic Methods
Challenges and Optimizations
-
Temperature Sensitivity: Exothermic reactions require precise control (e.g., ice baths for HCl gas introduction) .
-
Byproduct Formation: Basic hydrolysis generates sodium salts, necessitating rigorous washing .
-
Catalyst Cost: Supported bases are 3–5× more expensive than homogeneous counterparts but offset by recyclability .
化学反応の分析
Types of Reactions: Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of Oseltamivir to Oseltamivir Acid.
Esterification: Formation of esters from Oseltamivir Acid.
Salt Formation: Reaction with hydrochloric acid to form this compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using water or aqueous acids.
Esterification: Involves alcohols and acid catalysts.
Salt Formation: Uses hydrochloric acid under controlled conditions.
Major Products:
Oseltamivir Acid: The primary product of hydrolysis.
This compound: The final product after salt formation.
科学的研究の応用
Oseltamivir Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of analytical methods.
Biology: Studied for its interactions with viral proteins and its inhibitory effects on viral replication.
Medicine: Extensively researched for its efficacy in treating and preventing influenza.
Industry: Used in the pharmaceutical industry for the production of antiviral medications.
作用機序
Oseltamivir Acid Hydrochloride exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host . The molecular target is the active site of the neuraminidase enzyme, and the pathway involves the binding of Oseltamivir to this site, blocking its activity .
類似化合物との比較
Comparison with Similar Neuraminidase Inhibitors
Mechanism of Action and Binding Affinity
Oseltamivir carboxylate shares structural similarities with other NA inhibitors like zanamivir , peramivir , and laninamivir . Docking studies (PDB IDs: 2HU4, 3CKZ) reveal these compounds occupy the sialic acid (SA) cavity of NA but differ in binding interactions:
- Oseltamivir carboxylate : Forms hydrogen bonds with residues like GLU119 and ARG292 in H1N1 NA .
- Zanamivir : Binds more tightly due to additional interactions with GLU276 and ARG224 .
- Peramivir : Exhibits prolonged NA inhibition via a cyclopentane scaffold, enhancing hydrophobic interactions .
Table 1: Comparative Binding Energies and Interactions (H5N2 NA)
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
Oseltamivir acid | -7.9 | GLU119, ARG292, ASN249 |
Zanamivir | -9.2 | GLU276, ARG224, GLU119 |
Peramivir | -8.5 | ARG371, TYR406, TRP178 |
Source: Docking data from 2,5-Diketopiperazine Derivatives study .
Resistance Profiles
Mutations in NA (e.g., H275Y in H1N1, R294K in H7N9) differentially affect efficacy:
- Oseltamivir : Susceptibility drops 300–500-fold in R294K mutants .
- Zanamivir/Peramivir : Retain activity against R294K due to flexible binding modes .
- Laninamivir : Long-acting NA inhibitor with resistance rarely reported .
Table 2: IC50 Values Against Wild-Type and Mutant NA (H7N9)
Compound | WT IC50 (nM) | R294K Mutant IC50 (nM) | Fold Change |
---|---|---|---|
Oseltamivir acid | 2.0 | 650 | 325x |
Zanamivir | 0.9 | 5.2 | 5.8x |
Peramivir | 1.5 | 12.3 | 8.2x |
Data synthesized from He et al. and Liu et al. .
Pharmacokinetics and Administration
- Oseltamivir : Oral bioavailability (75%), metabolized to oseltamivir carboxylate (t½: 6–10 hours) .
- Peramivir: Intravenous, prolonged half-life (t½: 20–30 hours) .
Comparison with Broad-Spectrum Antivirals
Arbidol Hydrochloride (Umifenovir)
- Mechanism : Inhibits viral-cell fusion (distinct from NA inhibition) .
- Spectrum : Active against influenza, hepatitis C, and coronaviruses .
- Resistance : Lower propensity than oseltamivir .
Baloxavir Marboxil
生物活性
Oseltamivir acid hydrochloride, the active metabolite of oseltamivir phosphate (commonly known as Tamiflu), is a potent antiviral agent primarily used for the treatment and prevention of influenza A and B viruses. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and resistance patterns based on diverse research findings.
Oseltamivir functions as a neuraminidase inhibitor , targeting the neuraminidase enzyme on the surface of influenza viruses. By inhibiting this enzyme, oseltamivir prevents the cleavage of sialic acid residues on glycoproteins, which is crucial for the release of newly formed viral particles from infected cells. This inhibition reduces viral replication and spread, effectively lowering viral load in patients .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, metabolism, and elimination:
- Bioavailability : Over 80% following oral administration.
- Metabolism : Converted to oseltamivir carboxylate predominantly in the liver.
- Half-life :
- Oseltamivir: 1–3 hours
- Oseltamivir carboxylate: 6–10 hours
- Excretion : More than 90% eliminated via urine as the active metabolite .
Treatment Efficacy
Clinical trials have demonstrated that oseltamivir significantly reduces the duration and severity of influenza symptoms. For instance:
- In a study involving 629 subjects, treatment with oseltamivir reduced the median duration of illness by over 30% compared to placebo (P = .006) and improved overall health recovery time by 24-46 hours .
- The average duration of fever was notably shorter in treated patients, with a reduction from 39% to 21% within 24 hours post-treatment .
Prophylactic Use
Oseltamivir has also shown high efficacy in preventing influenza among close contacts of infected individuals:
- A study reported an 89% protective efficacy against clinical influenza for individuals exposed to infected cases (P<.001) and an 84% efficacy for households .
Resistance Patterns
Emergence of resistance to oseltamivir has been documented, particularly among specific populations. For example:
- A study monitoring oseltamivir resistance found that 3.56% of treated patients developed resistance post-treatment, with higher rates observed in younger children .
- Notably, mutations such as H275Y and R292K were identified in resistant strains, indicating a need for ongoing surveillance in clinical settings .
Summary Table: Key Pharmacological Data
Parameter | Value |
---|---|
Bioavailability | >80% |
Volume of Distribution | 23–26 liters |
Protein Binding | 42% (oseltamivir), 3% (active metabolite) |
Half-life | 1–3 hours (oseltamivir), 6–10 hours (carboxylate) |
Excretion | >90% via urine as active metabolite |
Case Studies
Several case studies highlight the effectiveness and safety profile of oseltamivir:
- Acute Influenza Treatment : A randomized controlled trial indicated that oseltamivir significantly reduced symptom severity and duration compared to placebo, with notable improvements in cough and myalgia durations .
- Household Prophylaxis : In families where one member was infected, those receiving prophylactic oseltamivir had a markedly lower incidence of developing influenza symptoms compared to those not receiving treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for oseltamivir acid hydrochloride, and how do they impact yield and scalability?
The synthesis of this compound involves chemoenzymatic methods and patented intermediates. A key approach utilizes toluene dioxygenase-mediated dihydroxylation of ethyl benzoate, followed by hetero-Diels-Alder cycloaddition and acetamido functionalization, achieving formal synthesis in ten steps . Patent data highlight improvements in preparation technologies, such as intermediates like oseltamivir acid methyl ester hydrochloride, which is enzymatically converted to the active metabolite via carboxyl esterase 1 (CES1) . Scalability challenges arise from stereochemical control and purification of intermediates.
Q. How is this compound metabolized in vitro, and what methodologies are used to study CES1-mediated conversion?
Oseltamivir acid methyl ester hydrochloride, a prodrug, is hydrolyzed by CES1 in liver microsomes or plasma. Researchers use LC-MS/MS to quantify metabolites, with isotopic standards (e.g., deuterated oseltamivir acid) ensuring accuracy in kinetic assays . In vitro studies often employ recombinant CES1 enzymes or hepatocyte models to measure conversion rates, with adjustments for pH and co-factors (e.g., calcium) to mimic physiological conditions .
Q. What analytical methods are recommended for quantifying this compound and its impurities?
Stability-indicating HPLC with UV detection is widely used, as validated in degradation studies (e.g., alkaline conditions at 80°C). Pharmacopeial methods specify column parameters (C18, 5 µm) and mobile phases (phosphate buffer:acetonitrile, 85:15 v/v) to separate oseltamivir acid from degradation products like cyclohexenyl derivatives . Mass spectrometry with deuterated internal standards (e.g., oseltamivir-d3 acid) improves sensitivity for low-concentration pharmacokinetic samples .
Advanced Research Questions
Q. How do degradation kinetics of this compound vary under alkaline vs. acidic conditions, and what kinetic models apply?
Alkaline degradation follows pseudo-first-order kinetics, with rate constants increasing exponentially above pH 9.0. A validated HPLC method revealed a degradation half-life of 8.2 hours at pH 12 and 80°C, producing valine and cyclohexene byproducts . Acidic conditions (pH < 3) show slower degradation, dominated by hydrolysis of the ester moiety. Arrhenius plots are used to predict shelf-life under storage conditions .
Q. What experimental strategies resolve contradictions in CES1 activity across in vitro and in vivo models?
Discrepancies arise from interspecies CES1 variability (e.g., human vs. rodent isoforms) and matrix effects (plasma vs. tissue homogenates). To address this:
- Use species-specific recombinant CES1 in kinetic assays .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data .
- Validate findings with deuterated tracers (e.g., [²H₅]-oseltamivir hydrochloride) in humanized mouse models .
Q. How can isotopic labeling techniques improve tracking of this compound in metabolic flux studies?
Deuterated analogs (e.g., [¹³C,²H₃]-oseltamivir acid) enable precise quantification of metabolite distribution via LC-MS/MS. Stable isotopes mitigate matrix interference in complex biological samples, such as blood spots or hepatocyte lysates . For enzyme mechanism studies, ¹⁸O-labeled water combined with MS/MS fragmentation identifies hydrolysis sites .
Q. What methodologies characterize impurities in this compound batches, and how are they controlled?
Impurity profiling employs HPLC-UV/HRMS to detect diastereomers (e.g., (3R,4S,5R)-oseltamivir hydrochloride) and synthesis byproducts. Limits for specified impurities (e.g., ≤0.15% for any single unknown) follow ICH guidelines . Accelerated stability studies (40°C/75% RH for 6 months) correlate impurity formation with storage conditions .
Q. How do structural modifications of this compound impact neuraminidase binding affinity?
Molecular docking and surface plasmon resonance (SPR) assays compare analogs. Modifications at the C4 acetamido group reduce binding to H1N1 neuraminidase (ΔΔG > 2 kcal/mol), while ester-to-acid conversion enhances potency (IC₅₀ shift from 1.2 nM to 0.3 nM) . X-ray crystallography of enzyme-inhibitor complexes identifies critical hydrogen bonds with Arg152 and Glu119 .
Q. What clinical pharmacokinetic challenges arise when co-administering this compound with other antivirals?
Drug-drug interaction studies use human liver microsomes to assess CES1 inhibition. For example, baloxavir acid co-administration alters oseltamivir’s AUC₀–last due to delayed absorption, requiring adjusted sampling times in terminal phases . Population pharmacokinetic models incorporate covariates like renal function and age to optimize dosing .
Q. How can chemoenzymatic synthesis routes be optimized for greener production of this compound?
Biocatalytic steps (e.g., dioxygenase-mediated dihydroxylation) reduce reliance on chiral auxiliaries. Solvent screening (e.g., switch from THF to cyclopentyl methyl ether) improves E-factors by 30%. Continuous flow reactors enhance diastereomeric excess (de > 98%) and throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。